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Core Science & Biosynthesis

Foundational

Synthesis Pathway of 3,4,5-Tris(allyloxy)benzoic Acid from Gallic Acid: A Comprehensive Technical Guide

Strategic Overview & Retrosynthetic Logic 3,4,5-Tris(allyloxy)benzoic acid is a highly versatile, polyfunctional building block utilized extensively in the development of dendrimers, enzyme-responsive polymeric micelles,...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Retrosynthetic Logic

3,4,5-Tris(allyloxy)benzoic acid is a highly versatile, polyfunctional building block utilized extensively in the development of dendrimers, enzyme-responsive polymeric micelles, and targeted pharmacophores . The molecule features three terminal alkene groups that allow for downstream functionalization via thiol-ene click chemistry or cross-metathesis, while the carboxylic acid moiety serves as an orthogonal anchor for amidation or esterification 1[1].

The Causality of the Two-Step Pathway A common misconception in the synthesis of this compound is the attempt to selectively O-allylate the three phenolic hydroxyl groups of gallic acid (3,4,5-trihydroxybenzoic acid) while leaving the carboxylic acid intact. Mechanistically, this is impractical. The carboxylate anion is a superior nucleophile compared to the phenoxide anions. Attempting stoichiometric control (e.g., adding exactly 3.0 equivalents of allyl bromide) inevitably results in a complex statistical mixture of partially O-allylated products and allyl esters.

To circumvent this, the field-proven methodology employs a two-step "exhaustive alkylation followed by selective deprotection" sequence[1].

Mechanism GA Gallic Acid (3,4,5-trihydroxybenzoic acid) Reagents1 Allyl Bromide, K2CO3 DMF, 70°C GA->Reagents1 Int Allyl 3,4,5-tris(allyloxy)benzoate (Tetra-allylated Intermediate) Reagents1->Int Reagents2 4N NaOH Dioxane:H2O (4:1) Int->Reagents2 Prod 3,4,5-tris(allyloxy)benzoic acid (Target Compound) Reagents2->Prod

Figure 1: Two-step synthetic workflow from gallic acid to 3,4,5-tris(allyloxy)benzoic acid.

Mechanistic Pathway & Chemical Causality

Step 1: Exhaustive Allylation

Gallic acid possesses four acidic protons: one carboxylic acid ( pKa​≈4.4 ) and three phenolic hydroxyls ( pKa​≈9−10 ). Anhydrous potassium carbonate ( K2​CO3​ ) is selected as the base because it is strong enough to deprotonate all four sites, yet mild enough to prevent unwanted side reactions. N,N-Dimethylformamide (DMF) is the optimal solvent due to its high dielectric constant, which effectively solvates the intermediate poly-anions and accelerates the SN​2 nucleophilic substitution with the highly electrophilic allyl bromide, yielding allyl 3,4,5-tris(allyloxy)benzoate 2[2].

Step 2: Selective Saponification

The tetra-allylated intermediate is highly lipophilic and insoluble in purely aqueous environments. A miscible co-solvent system of 1,4-dioxane and water (typically 4:1 v/v) provides the perfect amphiphilic medium: dioxane solvates the organic intermediate, while water solvates the sodium hydroxide (NaOH)[1]. The hydroxide selectively attacks the highly electrophilic carbonyl carbon of the ester. The allyl aryl ethers are entirely inert to basic hydrolysis, ensuring perfect chemoselectivity. Subsequent acidification with HCl protonates the carboxylate, driving the precipitation of the target compound.

Quantitative Data & Optimization

The following table summarizes the optimized reaction parameters for maximum yield and purity across the two-step sequence.

ParameterPhase 1: Exhaustive AllylationPhase 2: Selective Saponification
Reagents Allyl Bromide (8.0 eq), K2​CO3​ (8.0 eq)4N NaOH (aq) (2.0 - 3.0 eq), 1N HCl (aq)
Solvent System Anhydrous DMF1,4-Dioxane / Water (4:1 v/v)
Temperature 70 °CAmbient (25 °C) to 50 °C
Reaction Time 12 - 16 hours (Overnight)4 - 6 hours
Yield >95% (Crude Intermediate)85 - 90% (Overall Isolated Yield)

Self-Validating Experimental Protocol

This methodology is engineered with built-in analytical checkpoints to ensure reaction fidelity before advancing to the next stage.

Phase 1: Synthesis of Allyl 3,4,5-tris(allyloxy)benzoate
  • Initiation: Charge an oven-dried round-bottom flask with gallic acid (1.0 eq) and anhydrous K2​CO3​ (8.0 eq) in anhydrous DMF (approx. 2.5 mL per mmol of gallic acid).

  • Deprotonation: Stir the suspension at room temperature for 15 minutes under an inert atmosphere ( N2​ or Argon) to initiate deprotonation.

  • Alkylation: Add allyl bromide (8.0 eq) dropwise via syringe. (Caution: Allyl bromide is a potent alkylating agent and lachrymator; perform strictly in a fume hood).

  • Propagation: Heat the reaction mixture to 70 °C and stir overnight.

  • In-Process Control (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane/EtOAc 3:1). The highly polar gallic acid (baseline) will completely convert to a highly mobile, UV-active spot ( Rf​≈0.8 ).

  • Workup: Cool to room temperature, dilute with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude tetra-allylated intermediate as a pale yellow oil.

Phase 2: Synthesis of 3,4,5-Tris(allyloxy)benzoic Acid
  • Solvation: Dissolve the crude allyl 3,4,5-tris(allyloxy)benzoate in a mixture of 1,4-Dioxane and H2​O (4:1 v/v).

  • Hydrolysis: Add 4N NaOH aqueous solution (2.0 eq) to the mixture. Stir at room temperature or with gentle heating (50 °C) for 4 to 6 hours.

  • In-Process Control (NMR/TLC): Do not proceed to acidification until the ester is fully cleaved. (See Figure 2 workflow).

  • Isolation: Once validated, concentrate the mixture slightly under reduced pressure to remove the bulk of the dioxane.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1N HCl until the pH reaches ~2.0. The product will precipitate as a fluffy white/off-white solid.

  • Purification: Filter the precipitate under vacuum, wash generously with cold distilled water, and dry overnight under high vacuum.

AnalyticalValidation Sample Reaction Aliquot NMR 1H-NMR Analysis Check Ester Peak (~4.8 ppm) Sample->NMR Decision Is Ester Peak Absent? NMR->Decision Proceed Proceed to Acidification (pH 2) Decision->Proceed Yes Wait Continue Saponification Decision->Wait No

Figure 2: Analytical validation workflow for the saponification step.

Analytical Characterization Markers

To confirm the structural integrity of the final 3,4,5-tris(allyloxy)benzoic acid, 1H -NMR ( DMSO−d6​ or CDCl3​ ) is the definitive diagnostic tool 3[3]:

  • Aromatic Protons: A sharp singlet at δ ~7.30 ppm integrating to 2H (meta protons on the aromatic ring).

  • Allylic Ethers ( −OCH2​− ): Two distinct doublets at δ ~4.62 ppm (4H, meta-allyloxy) and δ ~4.52 ppm (2H, para-allyloxy).

  • Vinylic Protons: Multiplets between δ 5.15 - 5.45 ppm (terminal =CH2​ ) and δ 5.95 - 6.15 ppm (internal −CH= ).

  • Validation Marker: The absolute absence of a doublet at δ ~4.80 ppm confirms that the allyl ester has been completely hydrolyzed[1].

References

  • Polymeric architecture as a tool for controlling the reactivity of palladium(ii) loaded nanoreactors Nanoscale (RSC Publishing) URL:[Link]

  • A Modular Synthetic Approach for Adjusting the Disassembly Rates of Enzyme-Responsive Polymeric Micelles (Supplementary Information) Amazon S3 / Published Literature URL: [Link]

  • Potent and Nontoxic Chemosensitizer of P-Glycoprotein-Mediated Multidrug Resistance in Cancer: Synthesis and Evaluation of Methylated Epigallocatechin, Gallocatechin, and Dihydromyricetin Derivatives Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Judicious Application of Allyl Protecting Groups for the Synthesis of 2-Morpholin-4-yl-4-oxo-4 H -chromen-8-yl Triflate, a Key Precursor of DNA-Dependent Protein Kinase Inhibitors ResearchGate URL:[Link]

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Exploratory

Thermal Stability and Degradation Kinetics of 3,4,5-Tris(allyloxy)benzoic Acid: A Technical Guide for Advanced Polymer Synthesis

Executive Summary In the rapidly evolving fields of supramolecular chemistry, targeted drug delivery, and materials science, 3,4,5-tris(allyloxy)benzoic acid (CAS: 93006-89-4) has emerged as a cornerstone AB3 branching u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of supramolecular chemistry, targeted drug delivery, and materials science, 3,4,5-tris(allyloxy)benzoic acid (CAS: 93006-89-4) has emerged as a cornerstone AB3 branching unit. It is extensively utilized in the synthesis of sequence-specific dendrimers, fluorous building blocks[1], and enzyme-responsive polymeric micelles. However, the presence of three allyl ether linkages on a benzoic acid core introduces unique thermal vulnerabilities.

Understanding the thermal stability and degradation pathways of this monomer is critical for drug development professionals and polymer chemists. Exceeding specific thermal thresholds during synthesis (e.g., Steglich esterification or high-temperature coupling) can trigger premature molecular rearrangements, leading to complex polymeric byproducts and reduced yields[2]. This whitepaper provides an in-depth mechanistic analysis of its thermal degradation, supported by self-validating analytical protocols.

Structural Basis of Thermal Stability

The thermal behavior of 3,4,5-tris(allyloxy)benzoic acid is dictated by the interplay between its electron-withdrawing carboxylic acid group and the electron-donating, sterically demanding allyloxy networks.

  • The Gallic Acid Core : The aromatic ring provides a rigid backbone, but the dense substitution at the 3, 4, and 5 positions creates significant steric crowding.

  • Allyl Ether Linkages : Allyl aryl ethers are inherently susceptible to thermally induced [3,3]-sigmatropic shifts (the Claisen rearrangement). The activation energy for this rearrangement is highly dependent on the electronic environment of the aromatic ring[3].

  • Carboxylic Acid Moiety : At elevated temperatures, the -COOH group acts as a site for decarboxylation, further destabilizing the molecule once the initial ether cleavage or rearrangement begins.

Mechanisms of Thermal Degradation

The degradation of 3,4,5-tris(allyloxy)benzoic acid does not occur via a single catastrophic breakdown but rather through a well-defined, multi-stage cascade.

Phase 1: Aromatic Claisen Rearrangement (~180 °C – 220 °C)

The initial thermal event is not a mass-loss degradation, but an isomerization. Upon heating, the allyl groups at the 3- and 5-positions undergo a concerted [3,3]-sigmatropic shift to the unsubstituted 2- and 6-positions on the aromatic ring[3][4]. This forms a highly reactive C-allyl phenolic intermediate. Because this is an isomerization, Thermogravimetric Analysis (TGA) will show no mass loss, but Differential Scanning Calorimetry (DSC) will reveal a distinct exothermic peak. Prolonged exposure to these temperatures results in the formation of intractable polymeric oils[2].

Phase 2: Decarboxylation (>250 °C)

As the temperature increases, the newly formed sterically hindered phenolic intermediates undergo thermal decarboxylation. The loss of carbon dioxide (CO₂) marks the first significant mass loss event observable on a TGA thermogram.

Phase 3: Random Scission and Char Formation (>350 °C)

At extreme temperatures, the remaining aliphatic allyl chains and ether bonds undergo homolytic cleavage. This random scission generates volatile hydrocarbon fragments (e.g., propylene, carbon monoxide) and leaves behind a highly cross-linked carbonaceous char.

degradation_pathway A 3,4,5-tris(allyloxy)benzoic acid (Intact Monomer) B [3,3]-Sigmatropic Shift (Claisen Rearrangement) ~180-220 °C A->B Thermal Activation C C-Allyl Phenolic Intermediates B->C Isomerization D Decarboxylation (-CO2) >250 °C C->D Continued Heating E Random Scission & Char Formation >350 °C D->E Pyrolysis

Mechanistic pathway of 3,4,5-tris(allyloxy)benzoic acid thermal degradation.

Quantitative Data Summary

The following table synthesizes the expected thermal parameters for 3,4,5-tris(allyloxy)benzoic acid based on its structural homologues and established degradation kinetics.

Thermal EventTemperature RangeAnalytical SignatureMechanistic Significance
Claisen Rearrangement 180 °C – 220 °CDSC: Exothermic peakTGA: No mass lossDictates the absolute upper temperature limit for synthetic reactions (e.g., coupling).
Decarboxylation 250 °C – 280 °CTGA: ~15% Mass lossDSC: EndothermicLoss of the functional -COOH group; irreversible degradation of the branching unit.
Random Scission 350 °C – 420 °CTGA: >50% Mass lossComplete destruction of the ether network and aliphatic chains.
Char Yield 600 °CTGA: 15% – 25% residualFormation of a stable, cross-linked polyaromatic network.

Experimental Workflow: Thermal Analysis (TGA & DSC)

To accurately profile the thermal stability of this compound, researchers must decouple oxidative degradation from pure thermal pyrolysis. The following protocol outlines a self-validating system for thermal characterization.

Rationale for Experimental Design
  • Atmosphere (Nitrogen) : Conducting the analysis in an inert N₂ atmosphere prevents premature oxidative cleavage of the electron-rich double bonds, ensuring that the observed events are purely thermally driven.

  • Heating Rate (10 °C/min) : A moderate heating rate is crucial. Faster rates (e.g., 20 °C/min) cause thermal lag, blurring the resolution between the Claisen rearrangement exotherm and the decarboxylation endotherm.

Step-by-Step Protocol
  • Sample Preparation : Accurately weigh 5.0 to 10.0 mg of highly purified 3,4,5-tris(allyloxy)benzoic acid into a standard alumina (Al₂O₃) crucible. Note: Avoid copper or platinum crucibles, as trace metals can catalyze the Claisen rearrangement at lower temperatures.

  • Instrument Purge : Load the sample into the TGA/DSC apparatus. Purge the furnace with high-purity Nitrogen gas at a flow rate of 50 mL/min for 15 minutes prior to heating to establish a strictly inert environment.

  • Thermal Ramp : Program the instrument to heat from 25 °C to 600 °C at a constant ramp rate of 10 °C/min.

  • Data Acquisition : Simultaneously record the weight percentage (TGA) and heat flow (DSC).

  • Data Processing : Calculate the extrapolated onset temperature ( Tonset​ ) for the first mass loss event, and integrate the DSC peaks to determine the enthalpy of the isomerization phase.

workflow S1 Sample Prep: 5-10 mg in Alumina Crucible S2 Purge: N2 Atmosphere (50 mL/min) S1->S2 S3 Heating Ramp: 10 °C/min to 600 °C S2->S3 S4 Data Acquisition: Weight Loss (TGA) & Heat Flow (DSC) S3->S4 S5 Analysis: Td(onset), Td(peak), Char Yield S4->S5

Standardized TGA/DSC experimental workflow for thermal stability profiling.

Implications for Drug Development and Synthesis

For application scientists utilizing 3,4,5-tris(allyloxy)benzoic acid in the synthesis of drug-delivery vehicles—such as PEGylated dendritic amphiphiles—the thermal limits established above dictate synthetic strategy.

Because the Claisen rearrangement can trigger at temperatures as low as 180 °C, high-temperature coupling reactions must be strictly avoided. Instead, room-temperature or mild-heating methodologies, such as Steglich esterification using N,N′-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP), are highly recommended to preserve the integrity of the tri-allyl branching unit. Furthermore, when scaling up, localized heating (hot spots) in the reactor must be mitigated to prevent the accumulation of intractable polymeric oils[2].

References

  • Judicious Application of Allyl Protecting Groups for the Synthesis of 2-Morpholin-4-yl-4-oxo-4 H -chromen-8-yl Triflate, a Key Precursor of DNA-Dependent Protein Kinase Inhibitors. ResearchGate. 1

  • Programming cascade mesophase transitions of enzyme-responsive formulations via molecular engineering of dendritic amphiphiles. Polymer Chemistry (RSC Publishing).

  • Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A. The Journal of Organic Chemistry - ACS Publications. 3

  • CN104892555A - The preparation method of treprostinil intermediate. Google Patents. 2

  • Regioselectivity Study of Contrasteric Aromatic Claisen Rearrangements and Their Utilization in the Total Syntheses of 5-Hydroxymellein and Botyroisocoumarin A. The Journal of Organic Chemistry - ACS Publications. 4

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Foundational

A Guide to the Crystal Structure Analysis of 3,4,5-Tris(allyloxy)benzoic Acid Derivatives: From Synthesis to Supramolecular Insights

Abstract This technical guide provides a comprehensive overview of the methodologies and rationale behind the crystal structure analysis of 3,4,5-tris(allyloxy)benzoic acid derivatives. These compounds, built upon a gall...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and rationale behind the crystal structure analysis of 3,4,5-tris(allyloxy)benzoic acid derivatives. These compounds, built upon a gallic acid scaffold, are of significant interest in materials science and drug development due to their versatile chemical functionalities and potential for forming complex supramolecular architectures.[1][2][3] This document is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the entire analytical pipeline. We will delve into the strategic synthesis and crystallization required to obtain high-quality single crystals, detail the principles and workflow of single-crystal X-ray diffraction (SC-XRD), and illuminate the interpretation of crystallographic data with a focus on non-covalent interactions using Hirshfeld surface analysis. The causality behind experimental choices is emphasized throughout, providing a framework for robust and insightful structural investigation.

Introduction: The Significance of the 3,4,5-Tris(allyloxy)phenyl Scaffold

The 3,4,5-tris(allyloxy)benzoic acid core is a derivative of gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid.[1][4] The introduction of three allyloxy groups imparts significant chemical versatility. The terminal allyl groups serve as reactive handles for further functionalization, polymerization, or cross-linking, while the carboxylic acid provides a key site for forming salts, esters, or amides. This structural motif is a valuable building block for a range of applications:

  • Drug Development: The core structure is related to potent biological agents. For instance, the structurally similar 3,4,5-trimethoxyphenyl moiety is a critical element in tubulin polymerization inhibitors like Combretastatin A-4.[5] Derivatives of gallic acid have been investigated as inhibitors for various enzymes and as potential anti-HIV agents.[3][6]

  • Materials Science: The rigid aromatic core combined with flexible side chains makes these molecules candidates for liquid crystal design.[2][7] The ability to form ordered structures through self-assembly is crucial for developing advanced materials for organic electronics, such as OLEDs and solar cells.[2]

Understanding the precise three-dimensional arrangement of atoms and molecules within a crystal is paramount. Single-crystal X-ray diffraction is a non-destructive, powerful analytical technique that provides unambiguous determination of a molecule's structure, including bond lengths, angles, and the details of its packing in the solid state.[8][9][10] This knowledge is not merely academic; it directly informs our understanding of a compound's physical properties (solubility, stability, morphology) and its biological activity by revealing the exact conformation and potential interaction sites.

Synthesis and Crystallization: The Foundation of Analysis

A successful crystal structure analysis begins long before the diffractometer. The quality of the final structural model is inextricably linked to the purity of the compound and the perfection of the crystal.

General Synthesis of 3,4,5-Tris(allyloxy)benzoic Acid Derivatives

The most common route starts with the readily available gallic acid or its ester (e.g., methyl gallate). The three phenolic hydroxyl groups are converted to allyloxy groups via a standard Williamson ether synthesis.

Protocol: Synthesis of 3,4,5-Tris(allyloxy)benzoic Acid

  • Starting Material: Dissolve methyl 3,4,5-trihydroxybenzoate in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃), in excess (typically >3 equivalents) to deprotonate all three phenolic hydroxyl groups.

  • Alkylation: Add allyl bromide (or allyl chloride) in excess (>3 equivalents) to the suspension. The choice of an excess of the alkylating agent ensures complete reaction and drives the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture under reflux (e.g., 60-80 °C) for several hours (typically 12-24 h). Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After cooling, filter off the inorganic salts. Evaporate the solvent under reduced pressure. The resulting crude ester is then purified, typically by column chromatography.

  • Saponification: Hydrolyze the purified methyl ester to the corresponding carboxylic acid using a base like sodium hydroxide (NaOH) in a mixture of methanol and water.

  • Acidification: After the hydrolysis is complete, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the 3,4,5-tris(allyloxy)benzoic acid product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The final product can be further purified by recrystallization to achieve the high purity required for single crystal growth.

cluster_0 Molecular Structure A 3,4,5-Tris(allyloxy)benzoic Acid Derivative A Crystal Selection & Mounting B Mount on Diffractometer A->B C Data Collection (Rotating Crystal in X-ray Beam) B->C D Data Integration (Spot Intensities & Positions) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Final Structure & Validation F->G

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

  • Crystal Selection: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope. It should be clear, have well-defined faces, and show no signs of cracking or being a conglomerate.

  • Mounting: The crystal is mounted on a thin glass fiber or a loop using a minimal amount of oil or grease and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This cooling minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer. [8]The instrument rotates the crystal through a series of angles while irradiating it with X-rays, and a detector records the position and intensity of thousands of diffracted spots. [11]4. Data Processing: The raw data is processed to determine the unit cell dimensions (the basic repeating box of the crystal) and to integrate the intensities of each reflection.

  • Structure Solution and Refinement: This is the computational part of the analysis. The "phase problem" is solved to generate an initial electron density map. From this map, an initial molecular model is built and then refined against the experimental data to achieve the best possible fit. The quality of the final model is assessed by metrics like the R-factor, with lower values indicating a better fit. [12]

Interpreting the Crystal Structure: From Data to Insight

The final output of an SC-XRD experiment is a crystallographic information file (CIF) containing a wealth of information.

Supramolecular Assembly and Intermolecular Interactions

For benzoic acid derivatives, the most significant aspect of the crystal structure is often the network of non-covalent interactions that dictates the molecular packing. These interactions are weaker than covalent bonds but are collectively responsible for the stability of the crystal.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O). Benzoic acids almost universally form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. [13]* π-π Stacking: The aromatic rings can interact with each other through π-π stacking, where the electron-rich faces of the rings are arranged in either a face-to-face or offset fashion. [14]* Other Interactions: Weaker C-H···O and C-H···π interactions also play a crucial role in stabilizing the three-dimensional crystal packing.

cluster_dimer R²₂(8) Dimer Motif mol1 R-C(=O)O-H mol2 H-O(O=)C-R mol1->mol2 O-H···O mol2->mol1 O-H···O

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3,4,5-Tris(allyloxy)benzoic Acid Synthesis

Welcome to the technical support and troubleshooting guide for the synthesis of 3,4,5-tris(allyloxy)benzoic acid. This compound is a critical building block in the development of dendrimers, enzyme-responsive polymeric m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for the synthesis of 3,4,5-tris(allyloxy)benzoic acid. This compound is a critical building block in the development of dendrimers, enzyme-responsive polymeric micelles[1], and miktoarm polymers[2].

Synthesizing this molecule from gallic acid (3,4,5-trihydroxybenzoic acid) seems straightforward on paper, but researchers frequently encounter severe yield drops due to steric hindrance, oxidative degradation, and workup losses. This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to ensure quantitative yields (>90%).

Mechanistic Overview & Reaction Workflow

The most robust synthetic route avoids the direct, selective alkylation of the three hydroxyl groups. Instead, it utilizes an exhaustive alkylation strategy. By intentionally allowing the carboxylic acid to also react with allyl bromide, we form a tetra-allyl intermediate (allyl 3,4,5-tris(allyloxy)benzoate). This intermediate is subsequently subjected to selective saponification (base hydrolysis) to cleave the allyl ester, regenerating the free carboxylic acid while leaving the robust allyl ethers intact.

SynthesisWorkflow GA Gallic Acid (Reactant) Alkylation O-Alkylation (SN2) Allyl Bromide, K2CO3 DMF, 70°C, N2 GA->Alkylation Intermediate Tetra-allyl Intermediate Alkylation->Intermediate Exhaustive Alkylation Saponification Saponification 4N NaOH, then HCl Intermediate->Saponification Product 3,4,5-Tris(allyloxy) benzoic acid Saponification->Product Selective Ester Cleavage

Figure 1: Two-step synthesis of 3,4,5-tris(allyloxy)benzoic acid via a tetra-allyl intermediate.

Critical Reaction Parameters

To achieve yields exceeding 90%, the reaction conditions must be strictly controlled. The table below summarizes the quantitative data and the mechanistic rationale behind the optimized parameters.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Allyl Bromide 4.0 – 4.5 eq7.0 – 8.0 eq [1],[2]Overcomes severe steric hindrance at the 4-OH position; compensates for reagent volatility and side-hydrolysis.
Base K₂CO₃ (Hydrated)K₂CO₃ (Anhydrous), 8.0 eq [1]Prevents the competitive aqueous hydrolysis of allyl bromide into allyl alcohol.
Solvent Acetone (reflux)DMF or MeCN (Anhydrous) A polar aprotic environment maximizes the nucleophilicity of phenoxide anions for the Sₙ2 substitution.
Atmosphere Ambient AirNitrogen / Argon Prevents base-catalyzed single-electron oxidation of gallic acid into tarry quinone byproducts.

Self-Validating Experimental Protocol

Do not treat this protocol as a mere recipe; understand the causality behind each step. This workflow is designed as a self-validating system—if a step fails, you will know immediately before proceeding.

Step 1: Inert Atmosphere Setup & Reagent Preparation
  • Action: Dissolve gallic acid (1.0 eq, e.g., 10 mmol) in anhydrous DMF (30 mL). Degas the solution by bubbling Nitrogen or Argon for 15 minutes before adding anhydrous K₂CO₃ (8.0 eq)[1].

  • Causality: Gallic acid is highly electron-rich and prone to rapid oxidation into complex quinone polymers under basic conditions. Oxygen must be purged before deprotonation occurs.

  • Self-Validation Check: The solution should remain relatively clear or slightly yellow upon base addition. If it instantly turns pitch black, oxygen was present, and the starting material has oxidized.

Step 2: Exhaustive Alkylation (Sₙ2)
  • Action: Add allyl bromide (8.0 eq) dropwise to the mixture. Heat the reaction to 60–70 °C and stir for 12–24 hours[1].

  • Causality: The 4-hydroxyl group is sterically shielded by the 3- and 5-positions. The massive excess of reagents and elevated temperature provide the kinetic energy required to force the Sₙ2 attack at this hindered site, forming the tetra-allyl intermediate.

  • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The baseline gallic acid spot must completely disappear, replaced by a single, distinct high-Rf spot (the tetra-allyl ester).

Step 3: Selective Saponification
  • Action: Cool the mixture to room temperature. Add 4N NaOH (aq) (approx. 2.0 eq relative to starting gallic acid) and stir for 2–4 hours[1].

  • Causality: The allyl ester is susceptible to base hydrolysis and will be cleaved to regenerate the free carboxylic acid. The allyl ethers are highly stable under these conditions and will remain intact.

  • Self-Validation Check: TLC should confirm the complete disappearance of the high-Rf ester spot, with the product now sitting at the baseline (as a sodium salt).

Step 4: Acidification & Isolation
  • Action: Dilute the mixture with water, wash with a non-polar solvent if necessary to remove organic impurities, and then strictly acidify the aqueous layer using 2M HCl until the pH reaches ~2[2].

  • Causality: The product currently exists as a water-soluble sodium carboxylate. It must be fully protonated to break its solubility in water and force precipitation.

  • Self-Validation Check: A fluffy white solid will immediately precipitate upon reaching the correct pH[1]. Filter, wash with cold water, and dry under vacuum. Expected yield: >90%.

Troubleshooting & FAQs

Q: Why am I recovering a mixture of di-allylated and tri-allylated products instead of the target compound? A: This is a classic symptom of incomplete alkylation at the sterically hindered 4-hydroxyl position. The 3- and 5-hydroxyl groups are highly accessible and react rapidly. However, once alkylated, they create a steric shield around the 4-position, increasing the activation energy required for the final Sₙ2 attack. Resolution: You must force the reaction to completion by using a massive excess of allyl bromide (up to 8.0 equivalents) and anhydrous K₂CO₃ (8.0 equivalents)[1]. Maintain the reaction temperature at 60–70 °C to provide sufficient kinetic energy to overcome the steric barrier.

Q: My reaction mixture turned pitch black immediately after adding the base. Is the batch ruined? A: Yes, a pitch-black reaction mixture indicates severe degradation. Gallic acid is a polyphenol that is extremely susceptible to oxidation. In the presence of a base and atmospheric oxygen, it undergoes rapid single-electron transfer oxidation to form reactive ortho- and para-quinones, which then polymerize into dark, insoluble tars. Resolution: This is entirely preventable. You must rigorously degas your solvent (DMF or Acetonitrile) with Nitrogen or Argon before adding the K₂CO₃. Maintain a strict inert atmosphere throughout the alkylation step.

Q: TLC showed complete conversion to the intermediate during alkylation, but my final yield of the free acid after workup is <40%. Where did my product go? A: Your product was likely lost in the aqueous waste during extraction due to incomplete acidification. 3,4,5-tris(allyloxy)benzoic acid is highly lipophilic, but its deprotonated sodium salt is highly water-soluble. Resolution: During the final isolation step, you must acidify the aqueous phase to a pH of 2 using 2M HCl[2]. Do not rely on visual cues alone; use pH indicator strips to validate. A successful acidification is self-validating: the target product will rapidly crash out of the solution as a fluffy white precipitate[1].

References

  • A Modular Synthetic Approach for Adjusting the Disassembly Rates of Enzyme-Responsive Polymeric Micelles Source: Amazon S3 (AWS) URL:1

  • Effect of Polymer Topology on non-covalent Polymer-Protein Complexation: Miktoarm versus Linear mPEG-poly(glutamic acid) Source: CORE (core.ac.uk) URL:2

Sources

Optimization

Technical Support Center: Optimizing Catalyst Selection for 3,4,5-Tris(allyloxy)benzoic Acid Thiol-Ene Coupling

Welcome to the Technical Support Center. This knowledge base is designed for researchers and drug development professionals utilizing 3,4,5-tris(allyloxy)benzoic acid—a highly versatile AB3​ building block—in dendrimer s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This knowledge base is designed for researchers and drug development professionals utilizing 3,4,5-tris(allyloxy)benzoic acid—a highly versatile AB3​ building block—in dendrimer synthesis, micellar nanoreactors, and functional polymer design.

Thiol-ene "click" chemistry is the premier method for functionalizing this molecule due to its high yields, anti-Markovnikov regioselectivity, and single-electron radical orthogonality[1]. However, achieving quantitative conversion of all three sterically hindered allyl groups requires precise catalyst selection and kinetic control[2].

Mechanistic Workflow & Catalyst Logic

ThiolEne Start 3,4,5-Tris(allyloxy)benzoic acid + Excess Thiol (R-SH) Cat Catalyst Selection Start->Cat DMPA DMPA (Organic, 365nm) Cat->DMPA LAP LAP (Aqueous, 365-405nm) Cat->LAP Rad Thiyl Radical (RS•) Generation (Zeroth-Order Kinetics) DMPA->Rad UV Light LAP->Rad UV/Vis Light Add Anti-Markovnikov Addition (First-Order Kinetics) Rad->Add Initiation Side1 Side Reaction: Disulfide Formation Rad->Side1 Radical Recombination Prop Hydrogen Abstraction (Chain Propagation) Add->Prop Side2 Side Reaction: Incomplete Conversion Add->Side2 Steric Hindrance Prop->Rad Radical Regeneration Prod Tris-Thioether Product (Complete Conversion) Prop->Prod Ideal Pathway

Figure 1: Mechanistic pathways for 3,4,5-tris(allyloxy)benzoic acid thiol-ene coupling.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why is DMPA preferred over thermal initiators for functionalizing 3,4,5-tris(allyloxy)benzoic acid? A: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) is a Type I photoinitiator that provides rapid, on-demand thiyl radical generation under 365 nm UV light. Thermal initiators like AIBN require prolonged heating (e.g., 65°C–80°C), which increases the likelihood of ester hydrolysis and premature oxidation of thiols to disulfides. DMPA ensures high spatial and temporal control, which is critical for driving the reaction to completion across all three allyl groups before side reactions dominate.

Q2: I am using a PEGylated derivative of 3,4,5-tris(allyloxy)benzoic acid in an aqueous buffer. DMPA is precipitating. What is the alternative? A: DMPA is highly lipophilic and will phase-separate in aqueous media, leading to inhomogeneous radical distribution and incomplete conversion[3]. For aqueous or biphasic systems, switch to LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate). LAP is highly water-soluble and possesses a strong absorption tail extending into the 405 nm visible light range. It offers significantly faster initiation kinetics in aqueous media compared to traditional water-soluble initiators like Irgacure 2959[3].

Q3: NMR shows incomplete conversion of the allyl groups, specifically at the central 4-position. How do I force the reaction to completion? A: Causality dictates this issue: The 4-position allyl group experiences severe steric shielding from the adjacent 3- and 5-position allyl ether chains. Once thiols add to the 3 and 5 positions, the resulting bulky thioether chains fold over the 4-position, lowering the local concentration of reactive thiyl radicals. Solution: Do not simply increase the initial catalyst concentration, as this causes rapid primary radical termination[3]. Instead, increase the thiol equivalents (from 3.0 to 4.5–6.0 eq) to drive the equilibrium, and utilize a "step-wise" irradiation protocol. Irradiate for 30 minutes, add a secondary spike of fresh photoinitiator (0.025 eq), and irradiate again to replenish depleted radicals.

Quantitative Catalyst Selection Matrix

To ensure optimal radical generation (zeroth-order kinetics) and chain propagation (first-order kinetics)[2], select your catalyst based on the solvent matrix and light source using the table below:

CatalystTypeActivation MethodOptimal Wavelength / TempSolvent CompatibilityOptimal Concentration
DMPA Type I PhotoinitiatorUV Light365 nmOrganic (DCM, THF, DMF)0.05 - 0.1 eq (per double bond)
LAP Type I PhotoinitiatorUV/Vis Light365 - 405 nmAqueous, Alcohols0.1 - 0.5% w/v
Irgacure 2959 Type I PhotoinitiatorUV Light365 nmAqueous (Moderate)0.1 - 0.5% w/v
AIBN Thermal InitiatorHeat65 - 80 °COrganic (Toluene, DMF)1.0 - 5.0 mol%
Troubleshooting Guide
SymptomMechanistic CauseRecommended Solution
Incomplete Conversion (NMR: 5.8-6.1 ppm persists) Steric hindrance at the 4-position allyl group or insufficient radical generation due to low light intensity[3].Increase thiol to 1.5–2.0 eq per allyl. Ensure light intensity is >10 mW/cm². Gradually increase photoinitiator by 0.1% w/v[3].
High Disulfide Formation Excess initiator causes primary radical recombination, or high oxygen levels quench carbon-centered radicals[1].Reduce initiator to <0.05 eq. Strictly degas solvents via 3x freeze-pump-thaw cycles prior to irradiation.
Reaction Stalls Prematurely Oxygen acts as a radical scavenger, forming unreactive peroxy radicals that halt the propagation cycle.Purge the reaction vial with dry Argon for 15 minutes before UV exposure. Maintain an inert atmosphere during irradiation.
Self-Validating Experimental Protocol: UV-Initiated Thiol-Ene Coupling

This standard operating procedure utilizes DMPA for organic-soluble 3,4,5-tris(allyloxy)benzoic acid derivatives. The protocol is designed as a self-validating system, relying on distinct NMR shifts to confirm absolute conversion[2].

Step 1: Reagent Preparation Dissolve 3,4,5-tris(allyloxy)benzoic acid (1.0 eq) and the desired functional thiol (4.5 eq; 1.5 eq per allyl group) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.

Step 2: Catalyst Addition Add DMPA at 0.05 eq (relative to total double bonds). Causality Note: Keeping the initiator concentration low prevents excessive primary radical termination and minimizes disulfide byproducts.

Step 3: Degassing (Critical Step) Transfer the solution to a quartz or borosilicate glass vial. Perform three freeze-pump-thaw cycles or purge with dry Argon for 15 minutes. Causality Note: Molecular oxygen is a potent diradical that rapidly quenches carbon-centered and thiyl radicals, halting the propagation cycle.

Step 4: Irradiation Place the vial under a 365 nm UV LED lamp (10-20 mW/cm²). Stir vigorously for 45 to 60 minutes at room temperature.

Step 5: In-Process Validation (Self-Validation Metric) Remove a 50 µL aliquot, evaporate the solvent, and analyze via 1H NMR in CDCl3​ or DMSO−d6​ . Validation Criteria: The reaction is complete only when the multiplet at 5.8–6.1 ppm (internal allyl protons) and the doublet at 5.2–5.4 ppm (terminal alkene protons) are indistinguishable from baseline noise. This must be accompanied by the quantitative emergence of thioether methylene triplets at ~2.6–2.8 ppm[2].

Step 6: Purification Concentrate the mixture under reduced pressure. Precipitate the product in cold diethyl ether (for PEGylated/dendritic derivatives) or purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to remove excess thiol and DMPA byproducts.

References
  • BenchChem. "Technical Support Center: Optimization of Photoinitiator Concentration for Thiol-Ene Reactions". BenchChem.
  • "Programming cascade mesophase transitions of enzyme-responsive formulations via molecular engineering of dendritic amphiphiles". Polymer Chemistry (RSC Publishing).
  • "Polymeric architecture as a tool for controlling the reactivity of palladium(ii) loaded nanoreactors". Nanoscale (RSC Publishing).
  • "Applications of Thiol-Ene Chemistry for Peptide Science". Frontiers.
  • "Kinetic Model under Light-Limited Condition for Photoinitiated Thiol–Ene Coupling Reactions".

Sources

Troubleshooting

removing allyl bromide impurities from synthesized 3,4,5-tris(allyloxy)benzoic acid

Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is designed for researchers, scientists, and drug development professionals dealing with the purification bottlenecks of poly-allylated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis . This guide is designed for researchers, scientists, and drug development professionals dealing with the purification bottlenecks of poly-allylated intermediates.

Below, we address the specific challenges of removing toxic, alkylating allyl bromide impurities from synthesized 3,4,5-tris(allyloxy)benzoic acid, providing mechanistic insights, step-by-step self-validating protocols, and troubleshooting FAQs.

I. Synthesis Context & The Purification Bottleneck

The synthesis of 3,4,5-tris(allyloxy)benzoic acid from gallic acid requires a significant molar excess of allyl bromide (typically 8 to 10 equivalents) to ensure complete alkylation of the three sterically hindered phenolic hydroxyl groups[1]. Because the carboxylic acid moiety is also alkylated under these basic conditions (e.g., using K₂CO₃ in DMF or acetone), the reaction initially yields an allyl 3,4,5-tris(allyloxy)benzoate intermediate. This intermediate must be subsequently saponified with a strong base (e.g., NaOH) and acidified to yield the final target compound[1][2].

G Step1 Allylation (DMF, K2CO3) Excess Allyl Bromide Step2 Allyl 3,4,5-tris(allyloxy)benzoate (Lipophilic Intermediate) Step1->Step2 Step3 Saponification (NaOH) Hydrolyzes Allyl Ester Step2->Step3 Step4 Acidification (HCl) Precipitates Crude Acid Step3->Step4 Step5 Thiosulfate Quench & Extraction Removes Trace Allyl Bromide Step4->Step5 Step6 Pure 3,4,5-Tris(allyloxy)benzoic acid Step5->Step6

Workflow for the synthesis and purification of 3,4,5-tris(allyloxy)benzoic acid.

While saponification inadvertently hydrolyzes a portion of the unreacted allyl bromide into water-soluble allyl alcohol, trace amounts of the highly lipophilic allyl bromide often survive and contaminate the crude acid.

II. Physicochemical Data: Why Simple Washing Fails

Understanding the physical properties of your impurity versus your product is the first step in designing a rational purification scheme.

PropertyAllyl Bromide3,4,5-Tris(allyloxy)benzoic AcidSeparation Implication
Molecular Weight 120.98 g/mol 290.31 g/mol Significant mass difference; allyl bromide is highly mobile but gets trapped in viscous crude matrices.
Boiling Point 71 °C> 350 °C (predicted)High volatility of allyl bromide allows for initial evaporative removal under reduced pressure[3].
Aqueous Solubility Low (~4 g/L)Very Low (Acid form)Both partition into the organic layer during extraction; simple water washes are insufficient.
Chemical Reactivity Electrophilic (Alkylating)Nucleophilic (Carboxylate) / StableAllyl bromide is highly susceptible to SN2 attack by soft nucleophiles (e.g., thiosulfate).

III. Troubleshooting FAQs

Q1: Why is allyl bromide so difficult to remove completely, even after extended rotary evaporation? A1: Allyl bromide has a relatively low boiling point of 71 °C, which theoretically allows for its removal via distillation or rotary evaporation[3]. However, as the solvent is removed, the crude 3,4,5-tris(allyloxy)benzoic acid often forms a highly viscous oil or an amorphous solid matrix. The effective vapor pressure of the entrapped allyl bromide drops drastically due to intermolecular forces and poor diffusion kinetics within the matrix. Evaporation alone will rarely yield analytically pure material.

Q2: My protocol involves saponification of the allyl ester intermediate. Doesn't the NaOH destroy the excess allyl bromide? A2: Yes, NaOH will hydrolyze allyl bromide to allyl alcohol[1], which is easily washed away in the aqueous phase. However, because allyl bromide is highly lipophilic, it partitions into the organic droplets of the biphasic reaction mixture. Unless the saponification is run with vigorous phase-transfer conditions for an extended period, the hydrolysis of the alkyl halide remains incomplete.

Q3: What is the most effective chemical quench to remove the residual allyl bromide? A3: The most effective and selective method is a biphasic quench using aqueous Sodium Thiosulfate (Na₂S₂O₃) . Thiosulfate is a "soft" nucleophile that rapidly undergoes an SN2 reaction with the "soft" electrophilic carbon of allyl bromide. This reaction generates an S-allyl thiosulfate salt (a Bunte salt), which is strictly water-soluble and easily partitioned away from your organic product.

Mechanism AllylBr Allyl Bromide (Lipophilic Impurity) SN2 Biphasic SN2 Reaction (Vigorous Stirring) AllylBr->SN2 Thiosulfate Sodium Thiosulfate (Aqueous Scavenger) Thiosulfate->SN2 Bunte S-Allyl Thiosulfate (Water-Soluble Salt) SN2->Bunte Waste Aqueous Waste (Safe Disposal) Bunte->Waste

Biphasic SN2 quenching mechanism of allyl bromide using sodium thiosulfate.

IV. Step-by-Step Methodologies

Protocol 1: Biphasic Thiosulfate Quench & Extraction

Causality Focus: This protocol relies on maximizing interfacial surface area to allow the aqueous thiosulfate to attack the lipophilic impurity trapped in the organic phase.

  • Dissolution: Dissolve the crude, acidified 3,4,5-tris(allyloxy)benzoic acid in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude product).

  • Prepare Quench Solution: Prepare a fresh 10% w/v aqueous solution of Sodium Thiosulfate (Na₂S₂O₃).

  • Biphasic Reaction: Add an equal volume of the thiosulfate solution to the EtOAc organic layer in a round-bottom flask. Stir vigorously (500+ RPM) at room temperature for 60 minutes. Note: High-shear stirring is critical here; gentle swirling in a separatory funnel is insufficient for complete SN2 conversion.

  • Phase Separation: Transfer the emulsion to a separatory funnel and allow the layers to separate completely. Drain and discard the lower aqueous layer (which now contains the harmless, water-soluble Bunte salt).

  • Washing: Wash the organic layer once with distilled water, and once with saturated NaCl (brine) to remove residual inorganic salts and pre-dry the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol 2: Recrystallization (Self-Validating Purification)

Causality Focus: If your downstream application (e.g., dendrimer synthesis or pharmaceutical intermediates) requires absolute purity, liquid-liquid extraction should be followed by recrystallization. Slow cooling promotes the exclusion of trace alkylating agents from the growing crystal lattice.

  • Dissolution: Suspend the concentrated product from Protocol 1 in a minimum volume of boiling Ethyl Acetate.

  • Anti-Solvent Addition: Slowly add warm Hexanes dropwise while swirling until the solution becomes slightly cloudy (reaching the cloud point).

  • Clarification: Add 1-2 drops of hot EtOAc until the solution just turns clear again.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed, then transfer to an ice bath (0–4 °C) for 2 hours.

  • Validation (The Self-Validating Step): Filter the crystals and wash with ice-cold hexanes. To validate the complete removal of allyl bromide, run a Thin Layer Chromatography (TLC) plate (Hexanes:EtOAc 7:3) of the crystals versus the mother liquor. Develop the plate using a KMnO₄ stain. The pure product will show a distinct, single spot, while any residual allyl bromide will appear as a rapidly migrating, high-Rf smear in the mother liquor lane.

V. References

  • Biomimetic Supramolecular Metallohosts - Radboud Repository Source: Radboud University Repository URL:

  • A Modular Synthetic Approach for Adjusting the Disassembly Rates of Enzyme-Responsive Polymeric Micelles Experimental Section Source: Amazon S3 / RSC URL:

  • Process for producing allyl bromides - EP 0402892 B1 Source: European Patent Office URL:

Sources

Reference Data & Comparative Studies

Validation

Architectural Control in Polymer Synthesis: 3,4,5-Tris(allyloxy)benzoic Acid vs. 3,4,5-Trimethoxybenzoic Acid

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal bio-based aromatic building blocks for advanced polymer synthesis. Gallic acid derivatives have emerged as powerful tools i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal bio-based aromatic building blocks for advanced polymer synthesis. Gallic acid derivatives have emerged as powerful tools in this domain, but the choice of peripheral functionalization fundamentally alters their macroscopic utility. This guide provides a rigorous, data-driven comparison between two structurally related but mechanistically divergent monomers: 3,4,5-tris(allyloxy)benzoic acid (TABA) and 3,4,5-trimethoxybenzoic acid (TMBA) .

Mechanistic Profiling & Causality

While both molecules share a common gallic acid core, their peripheral ether linkages dictate entirely different roles in polymer architecture.

3,4,5-Tris(allyloxy)benzoic acid (TABA): The Tri-functional Crosslinker

TABA features three terminal allyl ether groups. In polymer chemistry, these unactivated alkenes are highly versatile. The causality of selecting TABA lies in its ability to act as a high-density crosslinking node. The allyl groups can undergo radical-mediated thiol-ene "click" reactions to form uniform, high-density elastomer networks[1]. Alternatively, they can be epoxidized (e.g., using mCPBA) to yield tri- and tetra-glycidyl ethers of gallic acid (GEGA)[2][3]. The high local concentration of polymerizable double bonds per aromatic ring drives a high crosslinking density, which translates to elevated glass transition temperatures ( Tg​ ) and superior thermal char formation in thermoset resins[2]. Furthermore, TABA can be coupled to PEG-amines to create amphiphilic dendrons, where the allyl groups are subsequently functionalized via thiol-ene chemistry to precisely tune the lipophilicity of micellar nanoreactors[4].

3,4,5-Trimethoxybenzoic acid (TMBA): The Steric Modulator

In stark contrast, TMBA possesses three methoxy groups. These ethers are chemically inert under standard polymerization conditions (e.g., radical, anionic, or cationic). Therefore, TMBA cannot act as a crosslinker. Instead, it serves as a rigid, hydrophobic end-capping agent or pendant group. When coupled to polymer backbones or biological macromolecules via its carboxylic acid (typically using standard EDCI/HOBt coupling protocols)[5], TMBA imparts significant steric bulk and modulates solubility. The causality of its use lies in its ability to increase the hydrophobicity of a polymer chain without introducing reactive sites that could lead to unwanted side reactions, premature gelation, or cross-reactivity in biological assays.

Pathways Gallic Gallic Acid Core TABA 3,4,5-tris(allyloxy)benzoic acid (Reactive Allyl Groups) Gallic->TABA TMBA 3,4,5-trimethoxybenzoic acid (Inert Methoxy Groups) Gallic->TMBA ThiolEne Thiol-Ene Click (Elastomers/Micelles) TABA->ThiolEne Epoxidation Epoxidation (Epoxy Resins) TABA->Epoxidation EndCap End-Capping / Pendant (Hydrophobicity/Rigidity) TMBA->EndCap

Fig 1. Divergent structural pathways of gallic acid derivatives in polymer synthesis.

Quantitative Data Comparison

To objectively evaluate these two derivatives, we must look at how their structural differences manifest in polymer properties. The following table summarizes the key comparative metrics based on their typical utilization profiles.

Property / Feature3,4,5-Tris(allyloxy)benzoic acid (TABA)3,4,5-Trimethoxybenzoic acid (TMBA)
Peripheral Groups 3 x Allyloxy (-O-CH₂-CH=CH₂)3 x Methoxy (-O-CH₃)
Polymerization Role Monomer, Crosslinker, Dendron coreEnd-capper, Pendant modifier
Reactivity Profile High (Thiol-ene click, Epoxidation, Radical)Inert (except for the core carboxylic acid)
Effect on Network Drastically increases crosslink density and Tg​ Modulates hydrophobicity, prevents crosslinking
Thermal Stability High char yield due to dense aromatic crosslinkingModerate; depends on the primary polymer backbone
Typical Applications Bio-based epoxy resins, Thiol-ene elastomersProdrugs, Hydrophobic core modification

Validated Experimental Workflows

The following protocols represent self-validating systems. By following these exact stoichiometric and mechanistic steps, researchers can isolate the specific chemical behaviors of TABA and TMBA.

Protocol A: Synthesis of TABA-based Thiol-Ene Elastomer Networks

Objective: Fabricate a high- Tg​ crosslinked elastomer utilizing the tri-functional allyl groups of TABA.

  • Monomer Preparation: Ensure TABA is highly pure. If incorporating into a block copolymer, first convert the carboxylic acid of TABA to an active ester (e.g., 4-nitrophenyl ester) using DCC/DMAP, and couple it to an amine-functionalized polymer[4]. For bulk elastomers, the allyl ester of TABA can be used directly[1].

  • Formulation: In a minimal amount of solvent (or neat, if viscosity permits), mix the TABA derivative with a multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate)). The critical causality here is maintaining a strict stoichiometric ratio of 1:1 (allyl:thiol) to ensure complete network formation without dangling ends.

  • Photoinitiation: Add 1 wt% of a photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA).

  • Curing: Cast the mixture into a Teflon mold and irradiate with UV light (365 nm) for 10-15 minutes at room temperature. The orthogonal nature of the thiol-ene click reaction ensures near-quantitative conversion without byproducts, yielding a uniform, highly crosslinked network.

Protocol B: TMBA End-Capping of Amine-Functionalized Polymers

Objective: Increase the hydrophobicity of a hydrophilic polymer chain end without inducing crosslinking.

  • Activation: Dissolve TMBA (1.0 eq) in anhydrous CH₂Cl₂. Add EDCI (1.2 eq) and HOBt (1.2 eq) to form the active ester intermediate. Stir for 30 minutes at 0 °C[5].

  • Coupling: Add the amine-functionalized polymer (e.g., mPEG-NH₂) (0.9 eq) and triethylamine (TEA, 2.0 eq) to the solution. The use of 0.9 eq of the polymer ensures complete end-capping.

  • Reaction: Stir at room temperature under N₂ for 18 hours. The inert methoxy groups of TMBA ensure that no crosslinking occurs, driving the reaction strictly toward the mono-amide product.

  • Purification: Concentrate the mixture, precipitate the polymer in cold diethyl ether, filter, and dry under vacuum to isolate the TMBA-capped polymer.

Workflow Start Select Gallic Acid Derivative Branch1 TABA (Allyl-functionalized) Start->Branch1 Branch2 TMBA (Methoxy-functionalized) Start->Branch2 T1 Mix with Multifunctional Thiol & Photoinitiator Branch1->T1 M1 Activate COOH with EDCI/HOBt Branch2->M1 T2 UV Irradiation (365 nm) Thiol-Ene Click T1->T2 T3 Result: Crosslinked Elastomer T2->T3 M2 React with Polymer-NH2 M1->M2 M3 Result: Hydrophobic End-Capped Polymer M2->M3

Fig 2. Comparative experimental workflows for TABA crosslinking vs. TMBA end-capping.

References

  • [4] Polymeric architecture as a tool for controlling the reactivity of palladium (II) loaded nanoreactors. ResearchGate. 4

  • [2] Multi-functionalization of gallic acid. Synthesis of a novel bio-based epoxy resin. CNRS. 2

  • [1] Thiol-Ene Elastomers Derived from Biobased Phenolic Acids with Varying Functionality. AWS. 1

  • [5] Synthesis of Gallic Acid Analogs as Histamine and Pro-Inflammatory Cytokine Inhibitors for Treatment of Mast Cell-Mediated Allergic Inflammation. MDPI. 5

  • [3] Synthesis, curing, and properties of an epoxy resin derived from gallic acid. BioResources. 3

Sources

Comparative

A Senior Application Scientist's Guide to O-Allylation of 3,4,5-Trihydroxybenzoic Acid Derivatives

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of bioactive scaffolds is a cornerstone of innovation. Derivatives of 3,4,5-trihydroxybenzoic acid, commonly known as...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of bioactive scaffolds is a cornerstone of innovation. Derivatives of 3,4,5-trihydroxybenzoic acid, commonly known as gallic acid, are of significant interest due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The introduction of allyl groups via O-allylation can modulate the lipophilicity, metabolic stability, and target-binding affinity of these molecules, opening new avenues for therapeutic development.

However, the presence of three closely spaced phenolic hydroxyl groups on the gallic acid framework presents a significant synthetic challenge: achieving selective O-allylation. This guide provides an in-depth comparison of common O-allylation methods, offering field-proven insights and experimental data to aid in the rational design of synthetic strategies for 3,4,5-trihydroxybenzoic acid derivatives.

The Challenge of Regioselectivity

The core difficulty in the O-allylation of gallic acid and its esters lies in controlling which of the three hydroxyl groups—at the 3, 4, and 5 positions—reacts with the allylating agent. The relative acidity and steric environment of these hydroxyls can lead to a mixture of mono-, di-, and tri-allylated products, often with poor selectivity. Consequently, successful O-allylation strategies for these substrates typically involve either statistical methods followed by complex purification, or more elegantly, the use of protecting groups to direct the reaction to a specific site.

This guide will explore the following key O-allylation methodologies, evaluating their strengths and weaknesses in the context of 3,4,5-trihydroxybenzoic acid derivatives:

  • Williamson Ether Synthesis: A classic and versatile method.

  • Mitsunobu Reaction: Known for its mild conditions and stereochemical inversion.

  • Palladium-Catalyzed Allylation: A modern approach offering unique reactivity.

We will also discuss the critical role of protecting group strategies and the utility of phase-transfer catalysis in optimizing these transformations.

Comparative Analysis of O-Allylation Methods

Williamson Ether Synthesis: The Workhorse Approach

The Williamson ether synthesis is a fundamental and widely used method for forming ethers. It proceeds via an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide. For polyhydroxylated phenols like gallic acid derivatives, the choice of base and reaction conditions is paramount to achieving the desired level of allylation.

Reaction Mechanism:

The reaction begins with the deprotonation of one or more phenolic hydroxyl groups by a base to form the corresponding phenoxide(s). This highly nucleophilic species then attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide or chloride), displacing the halide and forming the allyl ether.

Causality Behind Experimental Choices:

  • Base Selection: The strength and stoichiometry of the base are critical. Strong bases like sodium hydride (NaH) or potassium hydride (KH) will deprotonate all acidic protons, leading to poly-allylation.[1] Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), offer better control and can be used to favor mono- or di-allylation, although selectivity can still be challenging. The pKa values of the different phenolic protons and steric hindrance around them will influence the order of deprotonation.

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically employed to dissolve the phenoxide salt and promote the SN2 reaction.[1]

  • Temperature: The reaction is often heated to increase the rate of reaction, typically in the range of 50-100 °C.[2]

Experimental Protocol: Per-O-allylation of Methyl Gallate

A straightforward application of the Williamson ether synthesis is the exhaustive allylation to produce triallyl gallate derivatives.

  • Deprotonation: To a solution of methyl gallate (1.0 eq.) in anhydrous DMF, add potassium carbonate (3.3 eq.) and stir at room temperature for 30 minutes.

  • Allylation: Add allyl bromide (3.3 eq.) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford methyl 3,4,5-triallyloxybenzoate.

Data Summary: Williamson Ether Synthesis

SubstrateBaseAllylating AgentSolventConditionsProductYieldReference
Methyl GallateK₂CO₃Allyl BromideDMF80 °CMethyl 3,4,5-triallyloxybenzoateHigh(General Protocol)
PhenolsNaOH, KOH, K₂CO₃, Cs₂CO₃Alkyl, Allyl, or Benzyl HalideDMSO, DMFVariesAryl ethersGood to Excellent[1]

Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC). The complete disappearance of the starting material and the appearance of a new, less polar spot corresponding to the product indicates a successful reaction. The final product can be fully characterized by NMR and mass spectrometry to confirm its structure.

Visualization:

Figure 1: Workflow for Williamson Ether Synthesis.
The Mitsunobu Reaction: Mild and Invertive

The Mitsunobu reaction offers a powerful alternative for O-allylation, particularly when mild conditions are required.[3] It facilitates the condensation of an alcohol with a pronucleophile (in this case, the phenolic hydroxyl group acts as the nucleophile and allyl alcohol as the alcohol component to be activated) using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4]

Reaction Mechanism:

The reaction is initiated by the formation of a betaine from the reaction of PPh₃ and DEAD. This betaine then deprotonates the phenolic hydroxyl group. The resulting phenoxide attacks the activated allyl alcohol (which has reacted with the phosphonium species), leading to the formation of the allyl ether, triphenylphosphine oxide, and the reduced azodicarboxylate. A key feature of the Mitsunobu reaction with chiral secondary alcohols is the inversion of stereochemistry, although this is not relevant for the allylation of phenols.

Causality Behind Experimental Choices:

  • Reagents: The choice of azodicarboxylate (DEAD or DIAD) can influence the ease of purification, as the hydrazine byproducts have different solubilities. The use of polymer-bound triphenylphosphine can also simplify the removal of the phosphine oxide byproduct.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for Mitsunobu reactions.

  • Temperature: The reaction is typically carried out at or below room temperature, making it suitable for substrates with sensitive functional groups.

Challenges with Gallic Acid Derivatives:

A significant challenge with the Mitsunobu reaction for polyhydroxylated phenols is the potential for side reactions and purification difficulties due to the multiple byproducts. Furthermore, achieving high selectivity can be difficult without the use of protecting groups. The acidity of the different phenolic protons will influence their reactivity.

Experimental Protocol: Selective Mono-allylation via a Protecting Group Strategy

To achieve regioselectivity, a protecting group strategy is often necessary. For instance, to selectively allylate the 4-position, the 3- and 5-hydroxyl groups can be protected.

  • Protection: Protect the 3- and 5-hydroxyl groups of methyl gallate, for example, as benzyl ethers.

  • Mitsunobu Reaction: To a solution of the 3,5-dibenzyloxy-4-hydroxybenzoic acid methyl ester (1.0 eq.), triphenylphosphine (1.2 eq.), and allyl alcohol (1.2 eq.) in anhydrous THF at 0 °C, add DIAD (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Concentrate the reaction mixture and purify by column chromatography to isolate the desired 4-allyloxy-3,5-dibenzyloxybenzoic acid methyl ester.

  • Deprotection: The benzyl protecting groups can be removed by catalytic hydrogenation to yield the 4-O-allyl methyl gallate.

Data Summary: Mitsunobu Reaction

SubstrateReagentsSolventConditionsProductYieldReference
Phenols (general)PPh₃, DEAD/DIAD, Allyl AlcoholTHF0 °C to RTAllyl EthersGood[4]
Sterically Hindered PhenolsSonication can improve yieldsTHFRTAllyl EthersModerate to Good[4]

Visualization:

Figure 2: Workflow for the Mitsunobu Reaction.
Palladium-Catalyzed O-Allylation: A Modern and Selective Approach

Palladium-catalyzed allylation, often referred to as the Tsuji-Trost reaction, provides a powerful and versatile method for the formation of C-O bonds.[5][6] This reaction typically involves the reaction of a nucleophile (a phenoxide in this case) with an allylic electrophile, such as an allyl carbonate or acetate, in the presence of a palladium(0) catalyst.

Reaction Mechanism:

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the allylic substrate, forming a π-allylpalladium(II) complex. The phenoxide nucleophile then attacks this complex, typically at the less substituted terminus of the allyl group, to form the allyl ether and regenerate the palladium(0) catalyst.

Causality Behind Experimental Choices:

  • Allylating Agent: Allyl carbonates and acetates are common electrophiles. More recently, the direct use of allyl alcohols has been developed, offering better atom economy.

  • Catalyst and Ligand: A variety of palladium sources can be used, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often in combination with a phosphine ligand. The choice of ligand can significantly influence the regioselectivity and efficiency of the reaction.

  • Base: A base is required to generate the phenoxide nucleophile.

  • Regioselectivity: A key advantage of palladium-catalyzed allylation is the potential for high regioselectivity, which can be controlled by the choice of ligand and reaction conditions.[6][7] For polyhydroxylated systems, Lewis acidic additives can be used to coordinate to specific hydroxyl groups, thereby directing the allylation to a particular site.[8]

Potential for Regioselective Allylation of Gallic Acid Derivatives:

The use of specific ligands or additives that can selectively interact with one of the hydroxyl groups of a gallic acid derivative holds great promise for achieving regioselective mono-allylation without the need for traditional protecting groups. For instance, a bidentate ligand could potentially chelate to two adjacent hydroxyl groups, leaving the third accessible for allylation.

Experimental Protocol: Conceptual Approach for Regioselective Pd-Catalyzed Allylation

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃) and the desired phosphine ligand in an appropriate solvent like THF.

  • Reaction Setup: To this catalyst solution, add the gallic acid derivative (e.g., methyl gallate), the allylating agent (e.g., allyl carbonate), and a suitable base.

  • Reaction: Stir the mixture at the optimized temperature until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Quench the reaction and perform a standard aqueous work-up followed by extraction with an organic solvent. The product is then purified by column chromatography.

Data Summary: Palladium-Catalyzed Allylation

SubstrateAllylating AgentCatalyst SystemConditionsProductYieldReference
PhenolsAllylic CarbonatesPd(0) / LigandMildAllyl Phenyl EthersGood to Excellent[7]
PhenolsAllylic AlcoholsPd-catalystMildC- and O-allylated productsVaries
PolyolsAllyl CarbonatePd / Lewis AcidMildSite-selective mono-allylationGood[8]

Visualization:

Figure 3: Catalytic Cycle for Palladium-Catalyzed O-Allylation.

The Role of Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) can be a valuable tool, particularly in conjunction with the Williamson ether synthesis, for the allylation of gallic acid derivatives.[2] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase into the organic phase where the allyl halide is located, thereby accelerating the reaction.[9] This can allow for the use of milder bases and can improve yields and reaction rates.

Conclusion and Future Outlook

The O-allylation of 3,4,5-trihydroxybenzoic acid derivatives presents a formidable challenge due to the issue of regioselectivity. While the Williamson ether synthesis remains a robust method for per-allylation, achieving selective mono- or di-allylation often necessitates the use of protecting group strategies. The Mitsunobu reaction , with its mild conditions, is also a viable option, though it too generally requires protecting groups for selectivity and can present purification challenges.

The most promising avenue for future development in the selective O-allylation of these compounds lies in palladium-catalyzed methods . The ability to tune the reactivity and selectivity through the rational design of ligands and the use of Lewis acidic additives offers a pathway to direct, regioselective allylation without the need for lengthy protection-deprotection sequences. Further research in this area is likely to yield highly efficient and selective methods for the synthesis of novel gallic acid-based compounds with enhanced therapeutic potential.

For researchers embarking on the synthesis of O-allylated gallic acid derivatives, a careful consideration of the desired substitution pattern and the available synthetic tools is crucial. For exhaustive allylation, the Williamson ether synthesis is a reliable choice. For selective allylation, a protecting group strategy combined with either the Williamson or Mitsunobu reaction is a well-established approach. However, the exploration of modern palladium-catalyzed methods is strongly encouraged as a means to develop more elegant and efficient synthetic routes.

References

  • Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. [Link]

  • Discolo, C. A., Graves, A. G., & Deardorff, D. R. (2017). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. The Journal of Organic Chemistry, 82(2), 1034–1045. [Link]

  • PrepChem. (n.d.). Synthesis of 2-allyl-3-hydroxy-5-methoxybenzoic acid methyl ester. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. In Wikipedia. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023). Mitsunobu reaction. In Wikipedia. [Link]

  • Chavan, S. P., & Pasupathy, K. (2010). Selective acylation of aliphatic hydroxyl in the presence of phenolic hydroxyl group. Arkivoc, 2010(5), 276-282. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Sabitha, G., Reddy, B. V. S., Kumar Reddy, G. S. K., & Yadav, J. S. (2000). Selective acylation of aliphatic alcohols in the presence of phenolic hydroxyl groups. New Journal of Chemistry, 24(2), 83-84. [Link]

  • Wikipedia. (2023). Tsuji–Trost reaction. In Wikipedia. [Link]

  • van der Drift, A. W. C., et al. (2025, September 14). Catalytic allylation of phenols : chloride-free route towards epoxy resins. Scholarly Publications Leiden University. [Link]

  • Patel, S., & Mishra, A. (2012). Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. International Journal of Chemistry, 2(1), 1-5. [Link]

  • ResearchGate. (2013). Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

  • ResearchGate. (2020). Mechanistic underpinning and reaction design a The Pd-catalyzed.... [Link]

  • Caron, S., & Hu, E. (1996). Selective hydroxy group protection of gallic acid. Synthetic Communications, 26(13), 2479-2486. [Link]

  • Kita, Y., et al. (2009). Regioselective synthesis of methylated epigallocatechin gallate via nitrobenzenesulfonyl (Ns) protecting group. Bioorganic & Medicinal Chemistry Letters, 19(15), 4171-4174. [Link]

  • National Center for Biotechnology Information. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Osaka University of Pharmaceutical Sciences. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Link]

  • PrepChem. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid. [Link]

  • PubChem. (n.d.). Benzoic acid, 4-(allyloxy)-3,5-dipropyl-, ethyl ester. [Link]

  • National Center for Biotechnology Information. (2025). Mutational study-based identification of high activity O-methyltransferase for the regioselective methylation of epigallocatechin gallate. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Organic Chemistry Portal. (n.d.). Selective O-Deallylation of o-Allyloxyanisoles. [Link]

  • National Center for Biotechnology Information. (2020). Site-switchable mono-O-allylation of polyols. [Link]

  • International Journal for Research & Development in Technology. (2018). A Novel Method for the Synthesis of Para-hydroxybenzoic Acid. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

  • ScholarWorks at University of Montana. (2017). Lewis Base Promoted Annulations of Allenoates with 1,4-Naphthoquinones. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry. (2021, March 22). Functional Group Protection: The Reisman Synthesis of Perseanol. [Link]

  • Organic Chemistry Frontiers. (2020). Regiospecific and site-selective C–H allylation of phenols with vinyldiazo compounds catalyzed by In(iii). [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Protecting Group Chemistry. [Link]

  • PLOS One. (2021). Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells. [Link]

  • Google Patents. (n.d.). CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid.

Sources

Validation

HPLC method validation for determining 3,4,5-tris(allyloxy)benzoic acid purity

3,4,5-Tris(allyloxy)benzoic Acid Purity: A Comparative Guide to HPLC Method Validation The synthesis of highly uniform dendritic amphiphiles and nanoreactors relies heavily on the purity of foundational building blocks l...

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Author: BenchChem Technical Support Team. Date: April 2026

3,4,5-Tris(allyloxy)benzoic Acid Purity: A Comparative Guide to HPLC Method Validation

The synthesis of highly uniform dendritic amphiphiles and nanoreactors relies heavily on the purity of foundational building blocks like 3,4,5-tris(allyloxy)benzoic acid. Synthesized via the allylation of gallic acid or methyl gallate, this intermediate is prone to containing structurally similar impurities, specifically unreacted starting materials and partially alkylated mono- or di-allyloxy derivatives[1][2].

For researchers and drug development professionals, quantifying the purity of this compound is a strict regulatory requirement. This guide objectively compares column technologies for this specific separation and provides a self-validating, [3][4] HPLC protocol.

The Chromatographic Challenge & Causality

The pH/Ionization Dynamic: 3,4,5-tris(allyloxy)benzoic acid contains a carboxylic acid moiety with a pKa​ of approximately 4.0. If analyzed in a neutral mobile phase, the molecule exists in a state of dynamic equilibrium between its ionized and neutral forms, leading to severe peak tailing and irreproducible retention times. Causality: By buffering the mobile phase to pH ~2.7 using 0.1% Formic Acid, the ionization is fully suppressed. The molecule remains in its neutral, hydrophobic state, driving predictable and sharp partitioning into the reversed-phase stationary phase.

The Mass Transfer Bottleneck: Due to the bulky nature of the three allyloxy chains, traditional 5 µm Fully Porous Particles (FPP) suffer from poor mass transfer kinetics. The analyte diffuses deeply into the porous silica and struggles to exit rapidly, increasing the C -term of the Van Deemter equation and causing band broadening.

Performance Comparison: Fully Porous (FPP) vs. Superficially Porous Particles (SPP)

To optimize the resolution between the critical pair (di-allyloxybenzoic acid and tri-allyloxybenzoic acid), we compare traditional FPPs against Superficially Porous Particles (SPP, or "Core-Shell" technology). SPPs feature a solid, non-porous silica core surrounded by a thin porous shell. Causality: This architecture physically restricts the diffusion path of the bulky analyte, accelerating mass transfer and delivering UHPLC-level efficiency at standard HPLC pressures[5][6].

Table 1: Column Performance Comparison for 3,4,5-Tris(allyloxy)benzoic Acid

ParameterTraditional HPLC (5 µm FPP C18)Optimized HPLC (2.7 µm SPP C18)UHPLC (1.7 µm FPP C18)
Pore Architecture Fully PorousSolid Core (1.7µm) + Shell (0.5µm)Fully Porous
System Backpressure ~120 bar~210 bar~650 bar (Requires UHPLC)
Theoretical Plates ( N ) ~85,000 / meter~210,000 / meter~230,000 / meter
Resolution ( Rs​ ) *1.6 (Marginal)3.4 (Baseline resolved)3.6 (Baseline resolved)
Total Run Time 18 minutes7 minutes5 minutes

*Resolution calculated for the critical pair: 3,5-di(allyloxy)benzoic acid and 3,4,5-tris(allyloxy)benzoic acid.

Verdict: The 2.7 µm SPP C18 column is the superior choice. It provides a 147% increase in theoretical plates over traditional FPPs and achieves baseline resolution of critical impurities without exceeding the pressure limits of standard 400-bar HPLC systems[6].

Optimized Experimental Protocol (Self-Validating System)

This step-by-step methodology incorporates System Suitability Testing (SST) to ensure the instrument is performing adequately before sample analysis begins.

A. Reagent & Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 3,4,5-tris(allyloxy)benzoic acid reference standard. Dissolve in 10.0 mL of diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes to ensure complete dissolution.

  • System Suitability (SST) Solution: Spike the standard preparation with 0.5% (w/w) of gallic acid and 3,5-di(allyloxy)benzoic acid.

B. Chromatographic Conditions
  • Column: Core-Shell (SPP) C18, 100 mm × 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, further lowering backpressure).

  • Injection Volume: 5 µL.

  • Detection: Photodiode Array (PDA) at 254 nm.

C. Gradient Program
  • 0.0 - 1.0 min: 30% B (Isocratic hold to focus polar impurities)

  • 1.0 - 5.0 min: 30% 85% B (Linear ramp to elute the target analyte)

  • 5.0 - 6.0 min: 85% B (Column wash)

  • 6.0 - 7.0 min: 30% B (Re-equilibration)

D. System Suitability Criteria (Self-Validation)

Before injecting unknown samples, inject the SST Solution in triplicate. The system is only validated for use if:

  • Tailing Factor ( Tf​ ) for the 3,4,5-tris(allyloxy)benzoic acid peak is ≤1.2 .

  • Resolution ( Rs​ ) between di-allyloxy and tri-allyloxy peaks is ≥2.0 .

  • %RSD of the target peak area across three injections is ≤1.0% .

ICH Q2(R2) Method Validation Framework

To prove the method is "fit for purpose" for commercial or advanced clinical development, it must be validated according to the [3][7].

Mandatory Validation Parameters:
  • Specificity: Must demonstrate that the target peak is free from co-eluting interference. Using the PDA detector, extract the peak purity angle and compare it to the purity threshold.

  • Linearity & Range: Prepare a 5-point calibration curve from 25% to 150% of the target working concentration (0.25 mg/mL to 1.50 mg/mL). The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike known quantities of the analyte into a blank matrix at 50%, 100%, and 150% levels. Calculate the percentage recovery. Acceptance criteria: 98.0% - 102.0%.

  • Precision (Repeatability): Perform six independent sample preparations at 100% concentration. The %RSD of the calculated purity must be ≤2.0% .

G A Sample: 3,4,5-Tris(allyloxy)benzoic acid B Spike with Known Impurities (Gallic Acid, Di-allyloxy) A->B C Inject onto SPP C18 Column B->C D Photodiode Array (PDA) Detection C->D E Evaluate Peak Purity Angle < Threshold D->E F Calculate Resolution (Rs > 2.0) D->F G Specificity Validated per ICH Q2(R2) E->G F->G

ICH Q2(R2) Specificity Validation Workflow for 3,4,5-tris(allyloxy)benzoic acid.

References

  • ICH Harmonised Guideline : Validation of Analytical Procedures Q2(R2). European Medicines Agency.[Link]

  • Element Lab Solutions : Choosing Between Fully Porous and Superficially Porous Particles in HPLC.[Link]

  • Chrom Tech, Inc. : The Difference Between Superficially Porous and Fully Porous Particles.[Link]

  • Polymer Chemistry (RSC Publishing) : Programming cascade mesophase transitions of enzyme-responsive formulations via molecular engineering of dendritic amphiphiles.[Link]

Sources

Comparative

elemental analysis and characterization of synthesized 3,4,5-tris(allyloxy)benzoic acid

As a Senior Application Scientist overseeing the scale-up of dendronized polymers and enzyme-responsive micelles, I frequently encounter a critical bottleneck: the batch-to-batch variability of foundational building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the scale-up of dendronized polymers and enzyme-responsive micelles, I frequently encounter a critical bottleneck: the batch-to-batch variability of foundational building blocks. 3,4,5-Tris(allyloxy)benzoic acid is a ubiquitous synthon in the design of Percec-type minidendrons, liquid crystals, and supramolecular metallohosts[1]. However, the presence of trace impurities—such as unreacted allyl bromide, residual inorganic salts, or incomplete saponification products—can drastically alter the self-assembly thermodynamics of downstream macromolecules.

This guide objectively compares the analytical profiles of in-house synthesized 3,4,5-tris(allyloxy)benzoic acid (crude vs. recrystallized) against commercial standards. By establishing a self-validating synthesis protocol and a multi-modal characterization workflow, researchers can ensure uncompromising structural integrity before committing to complex polymerization steps.

Synthetic Workflow & Self-Validating Protocol

The synthesis of 3,4,5-tris(allyloxy)benzoic acid relies on a two-step sequence: the exhaustive Williamson etherification of methyl gallate, followed by base-catalyzed ester hydrolysis[2].

G N1 Methyl Gallate (Starting Material) N2 Allylation (Allyl Bromide, K2CO3, MeCN) N1->N2 Reflux, 3h N3 Methyl 3,4,5-tris(allyloxy)benzoate (Intermediate) N2->N3 Filtration & Concentration N4 Saponification (NaOH, MeOH/H2O) N3->N4 Hydrolysis, 60°C N5 Acidification (HCl, pH 2) N4->N5 Aqueous Workup N6 3,4,5-tris(allyloxy)benzoic acid (Target Compound) N5->N6 Precipitation & Extraction N7 Multi-Modal Characterization (NMR, MS, Elemental Analysis) N6->N7 Purity Validation

Figure 1: Synthetic workflow and purification pipeline for 3,4,5-tris(allyloxy)benzoic acid.

Step-by-Step Methodology

To guarantee reproducibility, every step must include an intrinsic causality check (self-validation).

Phase 1: Exhaustive Allylation

  • Reaction Setup: Charge a flask with methyl 3,4,5-trihydroxybenzoate (1.0 eq) and anhydrous K₂CO₃ (4.8 eq) in anhydrous acetonitrile[2]. Add allyl bromide (7.0 eq) dropwise under N₂.

    • Causality: K₂CO₃ is selected over stronger bases (like NaH) because it is mild enough to selectively deprotonate the phenolic hydroxyls without prematurely hydrolyzing the methyl ester[3]. Acetonitrile is preferred over DMF as it is easily removed under reduced pressure, preventing solvent contamination in downstream NMR analysis.

  • Execution & Validation: Reflux for 3 hours. Monitor via TLC (Hexane/EtOAc). The reaction validates itself when the highly polar baseline spot (methyl gallate) completely disappears, confirming quantitative O-alkylation[2].

  • Isolation: Filter off the insoluble inorganic salts and concentrate the filtrate to yield the intermediate ester as an oil.

Phase 2: Saponification & Precipitation

  • Hydrolysis: Dissolve the intermediate in a CH₂Cl₂/MeOH (9:1 v/v) mixture and add 2M aqueous NaOH[2]. Stir at 60°C.

    • Causality: The mixed solvent system ensures the lipophilic tri-allylated intermediate remains solvated while aqueous hydroxide ions attack the ester carbonyl.

  • Purification Workup: Remove organic solvents under reduced pressure. Wash the remaining aqueous layer with diethyl ether to extract any unreacted ester traces.

  • Acidification: Slowly acidify the aqueous phase with 2M HCl until the pH reaches 2[2].

    • Causality: The pKa of the resulting benzoic acid is approximately 4.0. Dropping the pH to 2 ensures full protonation of the carboxylate, driving the precipitation of the highly hydrophobic target compound. Extract with ethyl acetate, dry over MgSO₄, and recrystallize from ethanol/water.

Comparative Characterization Data

When evaluating the quality of 3,4,5-tris(allyloxy)benzoic acid, relying solely on one analytical method is a critical error. NMR can confirm molecular structure but is practically blind to inorganic salts (like residual K₂CO₃ or NaCl). Conversely, Elemental Analysis (CHNS) detects bulk inorganic impurities but cannot distinguish between structural isomers.

The table below objectively compares the analytical profiles of crude synthesis output, in-house recrystallized material, and a premium commercial standard.

Grade / SourceElemental Analysis (%C)Elemental Analysis (%H)¹H NMR PurityESI-MS [M-H]⁻ (m/z)
Theoretical Value 66.20% 6.25% 100% 289.10
Crude Synthesis64.15%6.80%~92% (Solvent peaks)289.10
Recrystallized (In-House) 66.18% 6.27% >99% 289.10
Commercial Standard66.15%6.24%>98%289.10
In-Depth Analytical Breakdown
A. Elemental Analysis (CHNS): The Arbiter of Bulk Purity

As seen in the data table, the crude product exhibits a depressed Carbon percentage (64.15% vs. the theoretical 66.20%) and an elevated Hydrogen percentage. This discrepancy is a classic hallmark of trapped moisture and residual inorganic salts from the neutralization step. Following recrystallization, the in-house synthesized material achieves a carbon content of 66.18%, matching the commercial standard and confirming the total removal of bulk inorganic contaminants.

B. ¹H and ¹³C NMR Spectroscopy: Structural Verification

High-resolution NMR is required to confirm the integrity of the allyl groups, which are susceptible to isomerization or cleavage under harsh conditions.

In a validated ¹H NMR spectrum (DMSO-d₆), the causality of the chemical shifts is directly linked to the molecular geometry[4]:

  • Aromatic Protons: A distinct singlet at δ 7.22 ppm (2H) confirms the symmetry of the aromatic ring[4].

  • Vinylic Protons (The diagnostic region): The terminal alkene protons split into distinct doublets of doublets due to trans (E) and cis (Z) coupling. You must observe the E vinylic protons at δ 5.41 ppm ( J=17.3 Hz) and the Z vinylic protons at δ 5.27 ppm ( J=10.6 Hz)[4]. A deviation in these coupling constants indicates unwanted alkene isomerization.

  • Allylic CH₂: Observed as doublets at δ 4.62 ppm (4H, meta) and δ 4.52 ppm (2H, para)[4].

C. Mass Spectrometry (ESI-TOF)

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry operated in negative mode is ideal for this carboxylic acid. The theoretical exact mass for C₁₆H₁₈O₅ is 290.11 g/mol . The deprotonated molecular ion [M-H]⁻ must appear exactly at m/z 289.10 [2]. The absence of peaks at m/z 305 (which would indicate unhydrolyzed methyl ester) serves as the final validation of complete saponification.

Conclusion for Drug Development Professionals

For researchers synthesizing complex dendrimers or enzyme-responsive delivery vehicles, the purity of the branching unit is non-negotiable. While commercial standards of 3,4,5-tris(allyloxy)benzoic acid offer convenience, our comparative data demonstrates that an in-house synthesis—when paired with a rigorous, self-validating recrystallization protocol—yields a product of equal or superior purity (>99% by NMR, ±0.02% variance in Elemental Analysis). Always mandate orthogonal testing (NMR + CHNS) before utilizing this compound in downstream coupling reactions.

References

  • Judicious Application of Allyl Protecting Groups for the Synthesis of 2-Morpholin-4-yl-4-oxo-4 H -chromen-8-yl Triflate, a Key Precursor of DNA-Dependent Protein Kinase Inhibitors. ResearchGate.
  • A Modular Synthetic Approach for Adjusting the Disassembly Rates of Enzyme-Responsive Polymeric Micelles (Experimental Section). Amazon S3.
  • Biomimetic Supramolecular Metallohosts. Radboud Repository.
  • Effect of Polymer Topology on non-covalent Polymer-Protein Complexation: Miktoarm versus Linear mPEG-poly(glutamic acid). CORE.

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Safety & Regulatory Compliance

Safety

Essential Safety and Operational Guide for Handling 3,4,5-Tris(allyloxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides essential, immediate safety and logistical information for the handling of 3,4,5-Tris(allyloxy)benzoic acid. As a Senior Application Sci...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for the handling of 3,4,5-Tris(allyloxy)benzoic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Hazard Identification and Risk Assessment

Based on data from analogs like 3,4,5-Tris(benzyloxy)benzoic acid and other benzoic acid derivatives, the anticipated hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation, particularly if handled as a fine powder, leading to dust generation.[3]

Hazard Summary Table:

Hazard ClassificationAnticipated RiskGHS Pictogram
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/IrritationCategory 2A
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 3,4,5-Tris(allyloxy)benzoic acid. The following PPE is mandatory to minimize exposure and ensure personal safety.

Core PPE Requirements:
  • Eye and Face Protection:

    • Chemical safety goggles are the minimum requirement to protect against dust particles and potential splashes.[4]

    • A face shield worn in conjunction with goggles is required when there is a higher risk of splashing, such as during bulk transfers or reactions.[5][6]

  • Hand Protection:

    • Nitrile or neoprene gloves are recommended for handling allyloxy compounds.[4] Always inspect gloves for any signs of degradation or perforation before use. After handling, dispose of contaminated gloves in accordance with institutional and local regulations.[7]

  • Body Protection:

    • A laboratory coat must be worn and fully buttoned to protect against accidental spills.[8]

    • For tasks with a higher risk of significant exposure, such as large-scale operations, chemical-resistant aprons or coveralls should be utilized.[5][8]

  • Respiratory Protection:

    • Work should be conducted in a well-ventilated area , preferably within a certified chemical fume hood, to minimize the inhalation of dust.[9][10]

    • If a fume hood is not available or if there is a risk of generating significant aerosols, a NIOSH-certified respirator with an appropriate particulate filter is required.[4]

PPE Selection Workflow:

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess Task Assess Task: - Scale of work - Potential for dust/aerosol generation - Potential for splashes Eye Eye Protection: - Goggles (minimum) - Face shield (splash risk) Assess Task->Eye Determines level Hand Hand Protection: - Nitrile or Neoprene Gloves Body Body Protection: - Lab Coat (minimum) - Chemical Apron (splash risk) Assess Task->Body Determines level Respiratory Respiratory Protection: - Fume Hood (preferred) - Respirator (if dust/aerosol risk) Assess Task->Respiratory Determines need

Caption: PPE selection workflow based on task-specific risk assessment.

Operational Plan: From Receipt to Disposal

A systematic approach to handling 3,4,5-Tris(allyloxy)benzoic acid is crucial for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol:
  • Preparation and Pre-Handling:

    • Ensure that an emergency eye wash station and safety shower are readily accessible and have been recently tested.[4]

    • Designate a specific area for handling, preferably within a chemical fume hood.[9]

    • Assemble all necessary equipment and reagents before starting work to minimize movement and potential for spills.

  • Handling the Compound:

    • Since 3,4,5-Tris(allyloxy)benzoic acid is likely a solid, handle it carefully to avoid generating dust.[10] Use appropriate tools like spatulas for transfers.

    • Keep the container tightly closed when not in use to prevent contamination and exposure.[1]

    • Avoid direct contact with skin, eyes, and clothing.[9]

    • Do not eat, drink, or smoke in the designated handling area.[11]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[10][11]

    • Clean the work area, including any potentially contaminated surfaces.

    • Remove and properly store or dispose of PPE. Contaminated lab coats should be laundered separately from personal clothing.[10]

Emergency Procedures: Spill and Exposure Management

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Response:
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety personnel.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Protect: Don appropriate PPE, including respiratory protection, before attempting to clean up the spill.

  • Contain & Clean:

    • For small spills, use an inert, non-combustible absorbent material like sand or vermiculite.[9]

    • Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[9][11]

    • Clean the spill area with a suitable solvent, followed by washing with soap and water.[9]

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

First Aid Measures:
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[9][12]

  • Skin Contact: Remove all contaminated clothing immediately.[9] Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2][11]

  • Inhalation: Move the exposed individual to fresh air at once.[9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11][12]

Emergency Response Workflow:

Emergency_Response cluster_spill Spill cluster_exposure Exposure Evacuate_Spill Evacuate Area Alert_Spill Alert Supervisor/Safety Evacuate_Spill->Alert_Spill Contain_Spill Contain & Clean (with proper PPE) Alert_Spill->Contain_Spill Dispose_Spill Dispose of Waste Contain_Spill->Dispose_Spill Identify_Exposure Identify Route of Exposure (Eye, Skin, Inhalation, Ingestion) First_Aid Administer First Aid Identify_Exposure->First_Aid Seek_Medical Seek Immediate Medical Attention First_Aid->Seek_Medical

Caption: Workflow for responding to spills and personnel exposure.

Disposal Plan

All waste containing 3,4,5-Tris(allyloxy)benzoic acid must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated absorbents and disposable PPE, in a dedicated, sealed, and clearly labeled hazardous waste container.[11]

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a labeled hazardous waste container compatible with the solvent used.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[10]

References

  • ALLYLOXY(POLYETHYLENE OXIDE) (35-50 EO) - Gelest, Inc.
  • 114161 - Benzoic acid - Safety D
  • Essential Safety and Operational Guide for Handling Benzoic Acid, 3-Methylphenyl Ester - Benchchem.
  • Benzoic acid AGR - Labbox.
  • BENZOIC ACID (RING-13C6, 99%)
  • Benzoic Acid – Uses and Safety | VelocityEHS.
  • SAFETY D
  • SAFETY D
  • SAFETY DATA SHEET - TCI Chemicals (3,4,5-Tris(benzyloxy)benzoic Acid).
  • SAFETY DATA SHEET - TCI Chemicals (3,4,5-Tris(benzyloxy)benzoic Acid).
  • Personal protective equipment for handling 2-(Benzyloxy)-4-fluorobenzaldehyde - Benchchem.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
  • Personal protective equipment in your pharmacy.
  • Ambeed SDS (4-(Allyloxy)benzoic acid).

Sources

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